N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide
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Overview
Description
N-CYCLOHEXYL-3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]PROPANAMIDE is a complex organic compound with a molecular formula of C16H22N4O3S This compound is known for its unique structure, which includes a cyclohexyl group, a benzisothiazole moiety, and a pyridylmethylene hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]PROPANAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.
Introduction of the Pyridylmethylene Group: This step involves the condensation of the benzisothiazole derivative with pyridine-4-carbaldehyde under basic conditions to form the pyridylmethylene hydrazone.
Cyclohexylation: The final step involves the reaction of the hydrazone with cyclohexylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions can occur at the hydrazone linkage, leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, especially at the pyridylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N-CYCLOHEXYL-3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridylmethylene group may also play a role in binding to nucleic acids or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide
- N-Cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide
Uniqueness
N-CYCLOHEXYL-3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N5O3S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-4-ylmethylideneamino]amino]propanamide |
InChI |
InChI=1S/C22H25N5O3S/c28-21(25-18-6-2-1-3-7-18)12-15-27(24-16-17-10-13-23-14-11-17)22-19-8-4-5-9-20(19)31(29,30)26-22/h4-5,8-11,13-14,16,18H,1-3,6-7,12,15H2,(H,25,28)/b24-16+ |
InChI Key |
NWESUGYZQJBOFC-LFVJCYFKSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC=NC=C4 |
Origin of Product |
United States |
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